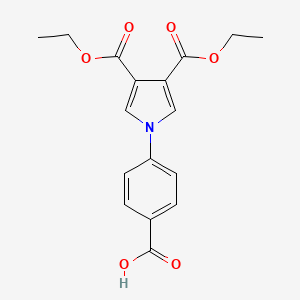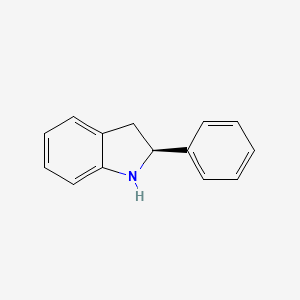
(2S)-2,3-dihydro-2-phenyl-1H-Indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,3-dihydro-2-phenyl-1H-Indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The this compound structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, and a phenyl group attached to the second carbon of the indoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-dihydro-2-phenyl-1H-Indole can be achieved through several methods. One common approach involves the reduction of 2-phenylindole using a suitable reducing agent. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method. Another method involves the use of sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves dissolving 2-phenylindole in a solvent such as ethanol or methanol, followed by the addition of a palladium catalyst. The mixture is then subjected to hydrogen gas under controlled pressure and temperature to yield the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,3-dihydro-2-phenyl-1H-Indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-phenylindole using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of 2-phenylindoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using Pd/C.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-phenylindole.
Reduction: 2-phenylindoline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2S)-2,3-dihydro-2-phenyl-1H-Indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2,3-dihydro-2-phenyl-1H-Indole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylindole: Similar structure but lacks the dihydro component.
2-phenylindoline: Fully reduced form of the compound.
Indole: Parent compound without the phenyl group.
Uniqueness
(2S)-2,3-dihydro-2-phenyl-1H-Indole is unique due to its specific stereochemistry and the presence of both the indoline and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
917377-78-7 |
|---|---|
Molekularformel |
C14H13N |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(2S)-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2/t14-/m0/s1 |
InChI-Schlüssel |
XZPFOJPRFUSEIH-AWEZNQCLSA-N |
Isomerische SMILES |
C1[C@H](NC2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




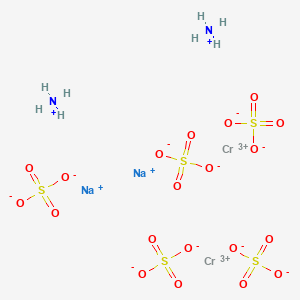
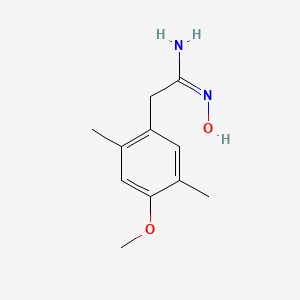
![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
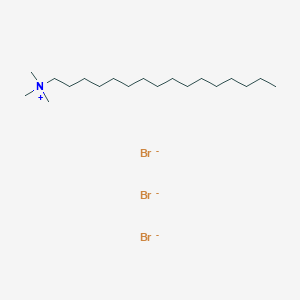
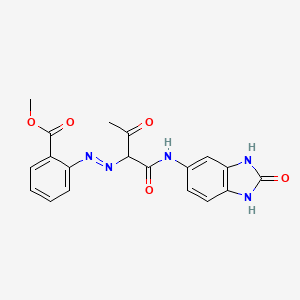

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


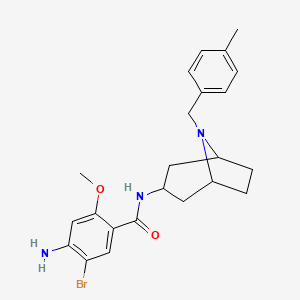
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
